N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a furan-2-carboxamide core linked to a pyridazinyl and phenyl moiety, which is further substituted with a 4-methylpiperazin-1-yl group. Its unique structure makes it a candidate for various biochemical and pharmacological studies.
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
It’s known that pyridazine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with the appropriate amine derivatives through amide bond formation. Key steps include:
Formation of Furan-2-carboxylic Acid Derivative: This can be achieved through the oxidation of furan derivatives using reagents like potassium permanganate or chromium trioxide.
Coupling Reaction: The furan-2-carboxylic acid derivative is then reacted with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under strong oxidative conditions, leading to ring-opening or formation of furan-2,3-dione derivatives.
Reduction: The pyridazinyl and phenyl rings can undergo reduction reactions, particularly under catalytic hydrogenation conditions, to form partially or fully reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce dihydropyridazinyl or cyclohexyl derivatives.
Scientific Research Applications
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)pyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for specific research applications.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-24-9-11-25(12-10-24)19-8-7-17(22-23-19)15-4-2-5-16(14-15)21-20(26)18-6-3-13-27-18/h2-8,13-14H,9-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQUTWFGQAUORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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